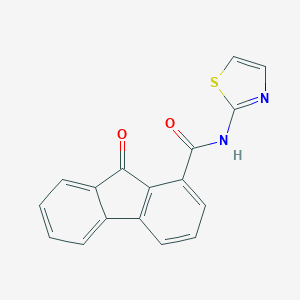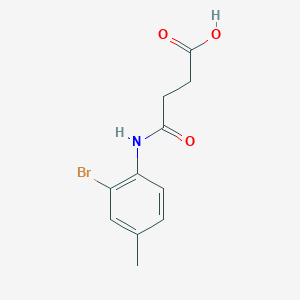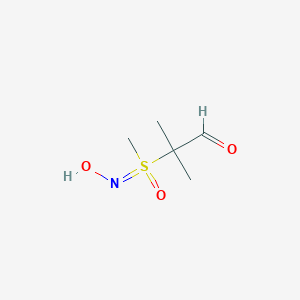
2-Methyl-2-(methylsulfonyl)propanal oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(methylsulfonyl)propanal oxime (MMPO) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MMPO is a versatile compound that can be synthesized using various methods, and it has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-Methyl-2-(methylsulfonyl)propanal oxime involves the conversion of aldehydes to oximes through a nucleophilic addition reaction. 2-Methyl-2-(methylsulfonyl)propanal oxime reacts with the carbonyl group of aldehydes to form an intermediate that subsequently reacts with hydroxylamine to form the oxime. This reaction is catalyzed by enzymes that contain an active site with a nucleophilic residue that attacks the carbonyl group of the aldehyde.
生化学的および生理学的効果
2-Methyl-2-(methylsulfonyl)propanal oxime has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-Methyl-2-(methylsulfonyl)propanal oxime inhibits the activity of acetaldehyde dehydrogenase, an enzyme that catalyzes the conversion of acetaldehyde to acetic acid. This inhibition leads to an accumulation of acetaldehyde, which is toxic and can cause various physiological effects such as flushing, nausea, and headache. 2-Methyl-2-(methylsulfonyl)propanal oxime has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
2-Methyl-2-(methylsulfonyl)propanal oxime has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that can be synthesized in high yields. 2-Methyl-2-(methylsulfonyl)propanal oxime is also a versatile compound that can be used in various types of experiments, including organic synthesis, analytical chemistry, and biochemistry. However, 2-Methyl-2-(methylsulfonyl)propanal oxime has some limitations, including its toxicity and potential for side reactions. Careful handling and proper safety precautions must be taken when working with 2-Methyl-2-(methylsulfonyl)propanal oxime to avoid any adverse effects.
将来の方向性
There are several future directions for research on 2-Methyl-2-(methylsulfonyl)propanal oxime. One area of interest is the development of new methods for the synthesis of 2-Methyl-2-(methylsulfonyl)propanal oxime that are more efficient and environmentally friendly. Another area of interest is the study of the physiological effects of 2-Methyl-2-(methylsulfonyl)propanal oxime in vivo, which can provide insight into its potential as a therapeutic agent. Additionally, the use of 2-Methyl-2-(methylsulfonyl)propanal oxime as a derivatizing agent for the determination of carbonyl compounds in complex matrices, such as biological samples, is an area of active research. Overall, 2-Methyl-2-(methylsulfonyl)propanal oxime is a promising compound that has potential applications in various scientific fields, and further research is needed to fully understand its properties and potential.
Conclusion:
In conclusion, 2-Methyl-2-(methylsulfonyl)propanal oxime is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. 2-Methyl-2-(methylsulfonyl)propanal oxime can be synthesized using various methods, and it has been studied extensively for its biochemical and physiological effects. 2-Methyl-2-(methylsulfonyl)propanal oxime is a stable and easy-to-handle compound that has advantages for use in lab experiments, but careful handling and safety precautions must be taken. There are several future directions for research on 2-Methyl-2-(methylsulfonyl)propanal oxime, including the development of new synthesis methods and the study of its physiological effects in vivo. Overall, 2-Methyl-2-(methylsulfonyl)propanal oxime is a promising compound that has potential applications in various scientific fields.
合成法
2-Methyl-2-(methylsulfonyl)propanal oxime can be synthesized using different methods, including the reaction of methylsulfonyl chloride with 2-methyl-2-nitropropane in the presence of sodium methoxide. Another method involves the reaction of 2-methyl-2-nitropropane with hydroxylamine hydrochloride in the presence of sodium methoxide and methanol. These methods have been optimized to produce high yields of 2-Methyl-2-(methylsulfonyl)propanal oxime with minimal impurities.
科学的研究の応用
2-Methyl-2-(methylsulfonyl)propanal oxime has been extensively studied for its potential applications in various scientific fields, including organic synthesis, analytical chemistry, and biochemistry. 2-Methyl-2-(methylsulfonyl)propanal oxime is used as a reagent in organic synthesis to convert aldehydes to oximes, which are important intermediates in the synthesis of various compounds. In analytical chemistry, 2-Methyl-2-(methylsulfonyl)propanal oxime is used as a derivatizing agent for the determination of carbonyl compounds in environmental and biological samples. In biochemistry, 2-Methyl-2-(methylsulfonyl)propanal oxime is used to study the mechanism of action of enzymes that catalyze the conversion of aldehydes to oximes.
特性
CAS番号 |
14357-44-9 |
|---|---|
製品名 |
2-Methyl-2-(methylsulfonyl)propanal oxime |
分子式 |
C6H15ClNOP |
分子量 |
165.21 g/mol |
IUPAC名 |
2-(N-hydroxy-S-methylsulfonimidoyl)-2-methylpropanal |
InChI |
InChI=1S/C5H11NO3S/c1-5(2,4-7)10(3,9)6-8/h4,8H,1-3H3 |
InChIキー |
DJKVLEKCCRZINA-UHFFFAOYSA-N |
SMILES |
CC(C)(C=O)S(=NO)(=O)C |
正規SMILES |
CC(C)(C=O)S(=NO)(=O)C |
同義語 |
2-Methyl-2-(methylsulfonyl)propionaldehyde oxime |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





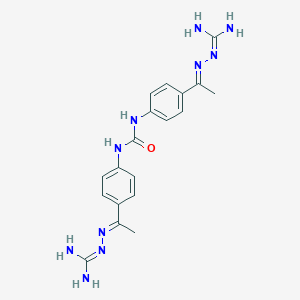



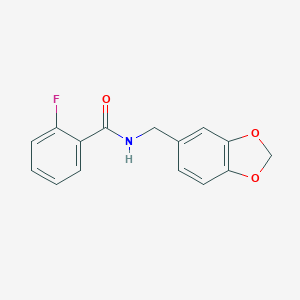


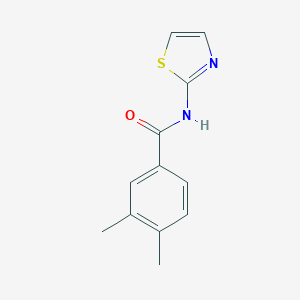
![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
